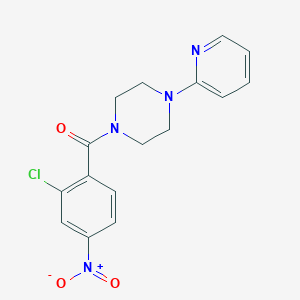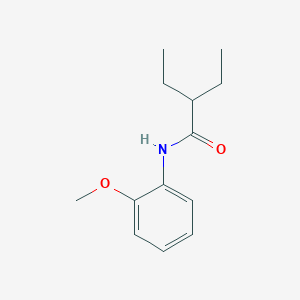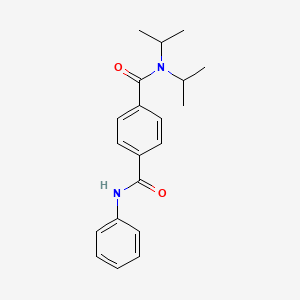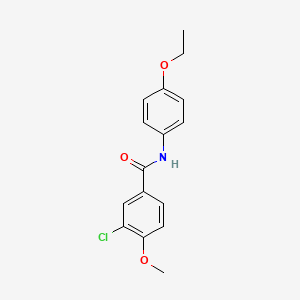
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as CNB-001, is a novel compound that has shown potential in treating various neurological disorders. It is a small molecule that has been synthesized and extensively studied for its pharmacological properties.
作用机制
CNB-001 exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, CNB-001 has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress and inflammation, and enhance neuronal survival and regeneration. It has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of CNB-001 is its potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied in preclinical models, and its safety and efficacy profile make it a promising candidate for further development. However, there are some limitations to its use in lab experiments. For example, the synthesis method for CNB-001 is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage.
未来方向
There are several future directions for the development of CNB-001. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the pharmacological properties of CNB-001 and its potential as a therapeutic agent. Clinical trials are also needed to evaluate the safety and efficacy of CNB-001 in humans. Finally, the development of novel formulations and delivery methods may improve the bioavailability and therapeutic potential of CNB-001.
Conclusion:
In conclusion, CNB-001 is a novel compound with potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied for its pharmacological properties, and its safety and efficacy profile make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
合成方法
CNB-001 is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 2-pyridylmethylamine and subsequent cyclization with phosgene. The final product is obtained after purification and isolation.
科学研究应用
CNB-001 has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-14-11-12(21(23)24)4-5-13(14)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPWGSFRTDJEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)


![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)